REACTION_CXSMILES
|
O[CH:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]#[N:12])[C:5]=2[CH2:4][CH2:3]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>ClCCCl>[CH2:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][C:6]=2[C:11]#[N:12])[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
OC1CCC=2C(=CC=CC12)C#N
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrating to dryness at 40° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica in a hexane-isopropyl ether mixture (9-1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2=CC=CC(=C12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |